molecular formula C14H24N6O6S B1450611 Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid CAS No. 30263-43-5

Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid

Cat. No.: B1450611
CAS No.: 30263-43-5
M. Wt: 404.44 g/mol
InChI Key: HQIWZFQYFVTWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by its complex molecular structure, which includes a guanidine group linked to a furan ring, and its association with sulfuric acid. This compound is utilized in numerous research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid typically involves a multi-step process. One efficient method includes the use of a one-pot amination–oxidation–amination reaction. This process is carried out over α-MnO₂ under an air atmosphere, yielding a high conversion rate under mild reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The guanidine and furan groups can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid finds applications in several scientific research areas:

Mechanism of Action

The mechanism by which Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid exerts its effects involves its interaction with molecular targets and pathways. The guanidine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity. The furan ring may also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) hydrochloride
  • Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) nitrate
  • Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) phosphate

Uniqueness

Compared to these similar compounds, Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid is unique due to its association with sulfuric acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

2-[(5-methylfuran-2-yl)methyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H11N3O.H2O4S/c2*1-5-2-3-6(11-5)4-10-7(8)9;1-5(2,3)4/h2*2-3H,4H2,1H3,(H4,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIWZFQYFVTWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN=C(N)N.CC1=CC=C(O1)CN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid
Reactant of Route 2
Reactant of Route 2
Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid
Reactant of Route 3
Reactant of Route 3
Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid
Reactant of Route 4
Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid
Reactant of Route 5
Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid
Reactant of Route 6
Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.